molecular formula C18H12N2O B388017 N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine

Cat. No.: B388017
M. Wt: 272.3g/mol
InChI Key: ZGDMLPJJRGODIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is an organic compound that features a dibenzofuran core linked to a pyridine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine typically involves the reaction of dibenzofuran-3-amine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler analog without the pyridine moiety.

    Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is unique due to the presence of both the dibenzofuran and pyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C18H12N2O/c1-2-4-17-15(3-1)16-6-5-14(11-18(16)21-17)20-12-13-7-9-19-10-8-13/h1-12H

InChI Key

ZGDMLPJJRGODIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4

Origin of Product

United States

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